Alcohols, C8-10, ethoxylated
Overview
Description
Synthesis Analysis
The synthesis of alcohol ethoxylates involves the ethoxylation reaction of C8-C10 alcohols with ethylene oxide. Various catalysts can influence the reaction rate, molecular weight distribution of adducts, and formation of byproducts. Products obtained using specific catalysts have shown excellent wetting properties and a narrower oligomer distribution compared to those obtained using conventional ethoxylation catalysts (Li et al., 2021).
Molecular Structure Analysis
Ethoxylated alcohols are characterized by their alkyl chain lengths and the degree of ethoxylation. High-performance liquid chromatography methods have been developed for the separation of alcohol ethoxylates according to their alkyl groups, not influenced by the ethylene oxide group, providing insights into their molecular structure (Kudoh, 1984).
Chemical Reactions and Properties
Upon air exposure, ethoxylated alcohols undergo atmospheric oxidation, forming ethoxylated formates among other products. These oxidation processes can potentially contribute to allergenic properties, highlighting the importance of understanding these reactions for safety evaluations (Bergh et al., 1999).
Physical Properties Analysis
Alcohol ethoxylates exhibit unique physical properties, including the formation of micelles in aqueous solutions. Studies have investigated their self-assembly behavior, critical micelle concentrations (c.m.c.), surface tensions at the c.m.c., and phase diagrams for gelation, providing valuable data on their physical behavior in formulations (Ameri et al., 1997).
Chemical Properties Analysis
The chemical properties of alcohol ethoxylates, such as their sorption behavior and degradation pathways, are critical for assessing their environmental impact. Sorption studies on activated sludge and river water solids have been conducted to understand their behavior in the environment, demonstrating that sorption can be modeled effectively to predict environmental exposure (Compernolle et al., 2006). Photocatalytic degradation studies have also highlighted the preferential cleavage of ethoxyl groups and subsequent degradation processes, which are important for understanding their environmental degradation pathways (Sherrard et al., 1995).
Scientific Research Applications
Surfactants and Stability : Ethoxylated alcohols, including C8-10 alcohols, are widely used as surfactants. Research has explored their degradation over time upon air exposure, identifying new groups of ethoxylated formates as oxidation products. These substances show no allergenic activity in sensitization studies, which is crucial for their use in various applications (Bergh et al., 1999).
Pharmacokinetics in Biological Systems : A study developed a bioanalytical method for determining octaethylene glycol monodecyl ether, a type of alcohol ethoxylate, in rat plasma. This method was successfully applied in pharmacokinetic studies, revealing an oral bioavailability of 34.4% for the substance (Hyeon Kim et al., 2017).
Chromatographic Separation Techniques : The separation of alcohol ethoxylates by high-performance liquid chromatography has been developed, allowing the separation of these compounds according to their alkyl chain lengths. This technique is significant for analyzing and purifying specific ethoxylates in research and industrial applications (Kudoh, 1984).
Foam Enhancement in Cleaning Products : In the context of cleaning products, linear alcohol ethoxylates have been examined as foam-enhancing agents in light-duty liquids. Their performance, especially in relation to ethoxylate structure, offers insights for optimizing these products (Condon, 1994).
Environmental Fate and Safety : The environmental monitoring of alcohol ethoxylates, including their removal efficiencies and concentrations in wastewater treatment plant effluents, has been extensively studied. This research is critical for understanding the environmental impact and safety of these substances (Wind et al., 2006).
Adsorption Behavior : The adsorption behavior of alkylarylethoxylated alcohols on silica has been investigated, shedding light on how these substances interact with surfaces. Such studies are crucial for applications in coatings, adhesives, and other surface-modifying technologies (Somasundaran et al., 1991).
Synthesis and Properties : The synthesis of primary alcohol ethoxylates using different catalytic systems has been researched. Understanding how different catalysts affect the reaction rate and properties of the ethoxylates is essential for tailoring these substances for specific industrial applications (Li et al., 2021).
Safety And Hazards
Future Directions
The future directions for “Alcohols, C8-10, ethoxylated” could involve the development of more sophisticated catalysts for the synthesis of narrowly distributed ethoxylated products under suitable reaction conditions . Additionally, the use of these compounds in various applications such as detergents, surfactants, and in the removal of oily soils could be further explored .
properties
IUPAC Name |
1-ethoxyoctane;methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O.CH4/c1-3-5-6-7-8-9-10-11-4-2;/h3-10H2,1-2H3;1H4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQNVKYIAMSAKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.CCCCCCCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxanol KD-6 | |
CAS RN |
71060-57-6 | |
Record name | Oxanol KD-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071060576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C8-10, ethoxylated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C8-10, ethoxylated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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